Bet-IN-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Bet-IN-23 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for this compound are not widely disclosed, but they likely involve scalable processes that ensure high purity and yield of the final product .
化学反应分析
Bet-IN-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学研究应用
Bet-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in various biochemical pathways.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly acute myeloid leukemia.
作用机制
Bet-IN-23 exerts its effects by selectively inhibiting the BD2 domain of BET proteins. This inhibition disrupts the binding of BET proteins to acetylated lysine residues on chromatin, leading to the suppression of gene transcription . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are involved in regulating gene expression and cell proliferation . The pathways affected by this compound include those related to cell cycle regulation and apoptosis .
相似化合物的比较
Bet-IN-23 is unique among BET inhibitors due to its high selectivity for the BD2 domain. Similar compounds include:
JQ1: A pan-BET inhibitor that targets both BD1 and BD2 domains.
I-BET762: Another pan-BET inhibitor with similar selectivity for BD1 and BD2 domains.
BMS-986158: A potent BET inhibitor with selectivity for BD1 and BD2 domains.
This compound’s uniqueness lies in its high selectivity for the BD2 domain, which may result in fewer off-target effects and improved therapeutic efficacy .
属性
分子式 |
C29H34FN3O5 |
---|---|
分子量 |
523.6 g/mol |
IUPAC 名称 |
5-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-1-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]pyridin-2-one |
InChI |
InChI=1S/C29H34FN3O5/c1-18-12-21(30)13-19(2)28(18)38-25-7-6-20(29(3,4)36)14-22(25)23-17-32(5)26(34)15-24(23)31-16-27(35)33-8-10-37-11-9-33/h6-7,12-15,17,31,36H,8-11,16H2,1-5H3 |
InChI 键 |
LOOFPBVYOVHBCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)C3=CN(C(=O)C=C3NCC(=O)N4CCOCC4)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。